Acridin-9-amine hydrochloride hydrate

説明

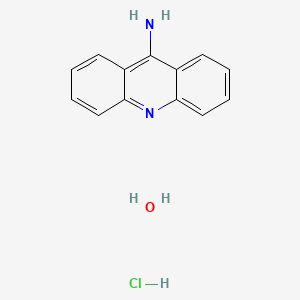

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

acridin-9-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H2,14,15);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREJEGKBQBIJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2.ClH.H2O, C13H13ClN2O | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024457 | |

| Record name | 9-Aminoacridine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-aminoacridine hydrochloride monohydrate is a bright yellow to yellow-green powder. (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 63.5 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

52417-22-8 | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Acridinamine, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52417-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminacrine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052417228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminoacridine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminoacridine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINACRINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F149315C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes for 9-Aminoacridine (B1665356) Hydrochloride Monohydrate

The synthesis of the 9-aminoacridine core is a critical first step, and various methods have been developed and refined over the years. The classical approach often involves the cyclization of N-phenylanthranilic acid to form an acridone, followed by conversion to 9-chloroacridine (B74977) and subsequent amination. However, modern research focuses on optimizing these pathways for higher efficiency and sustainability.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is paramount in chemical synthesis. Research has demonstrated that modifications to traditional synthetic routes can lead to significant improvements. One key intermediate, 9-chloroacridine, is central to many synthetic pathways.

A parallel synthetic strategy has been developed starting from salicylic (B10762653) acid derivatives. This multi-step, one-pot procedure involves the methylation of salicylic acid, activation as an aryl triflate, Buchwald-Hartwig coupling with anilines, hydrolysis, and finally, a Friedel-Crafts cyclization with phosphorus oxychloride (POCl₃) to yield the 9-chloroacridine intermediate. google.comnih.gov While effective, the purified yields after this three-step sequence can be low to moderate, ranging from 5-50%. google.com

Another established method is the Ullmann-Goldberg reaction. A modified version of this reaction for preparing the N-phenylanthranilic acid precursor uses sodium acetate (B1210297) as a base instead of potassium carbonate and copper oxide as a co-catalyst. rsc.org This modification is reported to reduce the reaction time from over 15 hours to just 2-3 hours and prevents the formation of undesired N,N-diphenylanthranilic acid byproducts. rsc.org The subsequent cyclization of the N-phenylanthranilic acid with phosphorus oxychloride yields 9-chloroacridine with an 85% yield. rsc.org

The final step, converting 9-chloroacridine to 9-aminoacridine, is typically an amination reaction. A direct and effective SNH (Nucleophilic Substitution of Hydrogen) synthesis of 9-aminoacridine has been developed using a urea/NaH/DMSO system, which achieves a 78% yield. rsc.org

| Synthetic Step | Method | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| N-phenylanthranilic acid synthesis | Modified Ullmann-Goldberg | Sodium acetate, Copper oxide | Not specified, but faster reaction time (2-3 hrs) | rsc.org |

| 9-Chloroacridine synthesis | Cyclization of N-phenylanthranilic acid | Phosphorus oxychloride (POCl₃) | 85% | rsc.org |

| 9-Chloroacridine synthesis | From Salicylic Acid (3-step, one-pot) | Pd(OAc)₂, BINAP, POCl₃ | 5-50% | google.com |

| 9-Aminoacridine synthesis | SNH from Acridine (B1665455) | Urea, NaH, DMSO | 78% | rsc.org |

Green Chemistry Approaches in 9-Aminoacridine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. rsc.org In the context of 9-aminoacridine synthesis, this involves developing "pot-, atom-, and step-economic" (PASE) processes. rsc.org

Synthesis of Novel 9-Aminoacridine Derivatives

The planar acridine ring system is an ideal scaffold for chemical modification. Its ability to intercalate into DNA has made it a valuable pharmacophore for designing new therapeutic agents. acs.org The biological activity of these derivatives is highly dependent on the nature and position of substituents on the acridine core. rsc.org

Design Principles for Modified Acridine Scaffolds

The primary design principle for many 9-aminoacridine derivatives is based on their function as DNA intercalators and inhibitors of enzymes like topoisomerases. rsc.org The strategy often involves attaching side chains or other molecular entities to the acridine core to enhance these interactions or to introduce new functionalities.

Key design strategies include:

Modulating DNA Intercalation: Adding side chains at the 9-amino position can significantly influence how the molecule binds to DNA. For example, 9-aminoacridine-4-carboxamide (B19687) derivatives are designed as potent DNA-intercalating agents. sigmaaldrich.com

Enzyme Inhibition: Derivatives are designed to target specific enzymes. For instance, by condensing 9-aminoacridine with substituted phenacyl, benzoyl, and benzyl (B1604629) halides, derivatives have been created that act as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in Alzheimer's disease. nih.govresearchgate.net

Hybrid Molecules: A common strategy involves creating hybrid or conjugate molecules. This includes linking the acridine scaffold to other biologically active moieties like purines, pyrimidines, or peptides to create molecules with dual functions or improved targeting. yale.edu For instance, boron-containing acridine derivatives have been synthesized as potential candidates for Boron Neutron Capture Therapy (BNCT).

Functionalization Strategies at the 9-Position and Acridine Ring System

The acridine ring offers several positions for chemical modification, with the 9-position being the most frequently targeted due to its high reactivity.

9-Position Functionalization: The carbon at the 9-position readily undergoes aromatic nucleophilic substitution. This allows for the introduction of a wide variety of side chains. A common method involves first synthesizing 9-chloroacridine, which is then reacted with a primary amine to form the desired 9-aminoacridine derivative. rsc.org This nucleophilic substitution is a versatile method for attaching complex side chains, such as diamines in the synthesis of antimalarial analogues. nih.gov Other "one-pot" methods include direct reductive amination of aldehydes with 9-aminoacridine. google.com

Acridine Ring System Functionalization: The aromatic rings of the acridine scaffold can also be modified. Electrophilic aromatic substitution typically occurs at the 3- and 6-positions. The synthesis of derivatives with varied substitution patterns on the acridine core is often achieved by starting with appropriately substituted precursors, such as substituted salicylic acids and anilines, before the final cyclization step that forms the acridine ring. nih.gov This allows for precise control over the placement of functional groups on the heterocyclic core. nih.gov

| Position | Reaction Type | Example Strategy | Purpose of Modification | Reference |

|---|---|---|---|---|

| 9-Position | Nucleophilic Aromatic Substitution | Reacting 9-chloroacridine with various amines | Attachment of diverse side chains for biological activity | rsc.org |

| 9-Position | Condensation | Condensation with substituted phenacyl/benzoyl halides | Create enzyme inhibitors | nih.govresearchgate.net |

| 9-Position | "Click" Reaction (Copper-Catalyzed Cycloaddition) | Reacting an azido-acridine derivative with an alkyne | Conjugation with other complex moieties (e.g., cobalt bis(dicarbollide)) | |

| Acridine Ring | Electrophilic Aromatic Substitution | Substitution at C3 and C6 positions | Modulate electronic and steric properties of the core | |

| Acridine Ring | Synthesis from Substituted Precursors | Using substituted salicylic acids and anilines in the initial coupling | Systematic variation of the heterocyclic core | nih.gov |

Stereoselective Synthesis of Chiral 9-Aminoacridine Analogues

Many biological targets, such as enzymes and receptors, are chiral. Therefore, the synthesis of enantiomerically pure compounds is crucial in drug development to ensure that the molecule fits its target correctly. Stereoselective synthesis refers to methods that control the three-dimensional arrangement of atoms in a molecule.

In the context of acridine derivatives, chirality can be introduced, for example, by attaching a chiral side chain to the 9-amino position. The synthesis of such molecules in an optically pure form often relies on established asymmetric synthesis strategies. One of the most powerful methods is the use of a chiral auxiliary . nih.gov A chiral auxiliary is a temporary chemical compound that is attached to a non-chiral starting material to guide a subsequent reaction to produce a specific stereoisomer. nih.gov After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. nih.gov

While specific examples of stereoselective synthesis applied directly to complex 9-aminoacridine side chains are highly specialized, the principles are well-established. For instance, chiral auxiliaries like Evans' oxazolidinones or tert-butanesulfinamide are widely used to create chiral amines and other functional groups. rsc.org These methods could be applied to synthesize a chiral diamine side chain, which would then be coupled to the 9-chloroacridine core to yield a single enantiomer of the final 9-aminoacridine analogue. The development of such stereoselective routes is essential for producing advanced derivatives with improved selectivity and potency for their biological targets. sigmaaldrich.com

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of 9-aminoacridine and its derivatives, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the final products. A combination of chromatographic and spectroscopic techniques, along with single-crystal X-ray diffraction, provides a comprehensive analysis of these compounds.

Flash chromatography is a widely employed technique for the efficient purification of synthetic 9-aminoacridine derivatives. google.comnih.gov This method is particularly effective for separating the desired product from unreacted starting materials, byproducts, and other impurities generated during the synthesis. nih.gov The process involves dissolving the crude reaction mixture in a suitable solvent and loading it onto a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov

A solvent system, or eluent, of appropriate polarity is then passed through the column under positive pressure. The choice of eluent is critical for achieving good separation. Common solvent systems for 9-aminoacridine derivatives include mixtures of ethyl acetate (EtOAc) and petroleum ether (PE), or methanol (B129727) (MeOH) and chloroform (B151607) (CHCl₃). google.com For instance, a patent describing the synthesis of novel 9-aminoacridine derivatives reports the use of flash chromatography with an eluent of 10% MeOH in CHCl₃ to yield an orange solid product. google.com The separation is monitored, often by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound. rsc.org After collection, the solvent is evaporated to yield the purified 9-aminoacridine derivative. google.com

Spectroscopic methods are indispensable for the structural elucidation and confirmation of synthesized 9-aminoacridine hydrochloride monohydrate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For 9-aminoacridine, ¹H NMR spectra recorded in a solvent like DMSO-d₆ show characteristic signals for the aromatic protons on the acridine core. chemicalbook.com The chemical shifts for these protons typically appear in the downfield region (around 7.3-8.5 ppm) due to the aromatic nature of the rings. chemicalbook.com The integration of these signals corresponds to the number of protons, and their splitting patterns (e.g., doublets, triplets, multiplets) reveal the coupling between adjacent protons, helping to assign their specific positions on the acridine scaffold. chemicalbook.com

| Assigned Proton | Chemical Shift (ppm) |

|---|---|

| A | 8.473 |

| B | 7.901 |

| C | 7.685 |

| D | 7.353 |

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Techniques like High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) or chemical ionization (CI) can provide highly accurate mass measurements. google.comrsc.org For a derivative such as 5-(acridin-9-ylamino)-2-nitrophenol, the calculated mass-to-charge ratio (m/z) for the protonated molecule [MH]⁺ was found to be 332.0957, with the experimental value being 332.1056, confirming the compound's identity. google.com

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of 9-aminoacridine exhibits characteristic absorption bands. In the absence of DNA, 9-aminoacridine displays maximum absorbance at wavelengths of 381 nm, 400 nm, and 422 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent environment. researchgate.net For example, studies have shown variations in the electronic absorption spectra of 9-aminoacridine when measured in solvents like methanol, n-hexane, and dichloromethane. researchgate.net

| Wavelength (nm) | Reference |

|---|---|

| 381 | researchgate.net |

| 400 | researchgate.net |

| 422 | researchgate.net |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org A single-crystal X-ray diffraction study of 9-aminoacridine hydrochloride monohydrate has provided accurate data on its bond lengths, angles, and crystal packing. iucr.org

The compound crystallizes in the triclinic space group Pī. The crystal structure analysis revealed that the acridine ring system is nearly planar, with an angle of only 1.0° between the two outer rings. iucr.org The protonation occurs on the nitrogen atom of the central ring (N10). This protonated nitrogen atom forms a hydrogen bond with the oxygen atom of the water molecule. The exocyclic amino group is involved in hydrogen bonding with two chloride ions. iucr.org The crystal packing is characterized by considerable vertical stacking of the acridine ring systems of adjacent molecules. iucr.org

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₀N₂·HCl·H₂O |

| Formula Weight | 248.71 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.779 (1) |

| b (Å) | 8.880 (1) |

| c (Å) | 7.859 (1) |

| α (°) | 103.61 (1) |

| β (°) | 96.72 (1) |

| γ (°) | 111.43 (1) |

| Volume (ų) | 601.66 (7) |

| Z | 2 |

Iii. Spectroscopic Investigations and Photophysical Behavior

Elucidation of Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of 9-Aminoacridine (B1665356) is characterized by distinct bands in the UV-Visible region, which are sensitive to the molecular environment. These transitions are pivotal for understanding its interactions, particularly with nucleic acids, and its response to changes in pH.

UV-Visible absorption spectroscopy is a primary tool for investigating the binding of 9-Aminoacridine to DNA. The interaction, predominantly through intercalation, where the planar acridine (B1665455) ring inserts itself between the base pairs of the DNA double helix, leads to significant and measurable changes in the compound's absorption spectrum.

When 9-Aminoacridine binds to DNA, two principal spectral changes are typically observed:

Hypochromism: A decrease in the molar absorptivity of the principal absorption bands of the 9-Aminoacridine chromophore.

Bathochromism (Red-Shift): A shift of the absorption maximum (λmax) to longer wavelengths.

These spectral alterations are indicative of the close association between the dye and the DNA base pairs. For example, studies on the binding of 9-Aminoacridine to calf thymus DNA show results consistent with an intercalation binding model. The conjugation of 9-Aminoacridine to other molecules, such as Cu(II)-triazacyclononane complexes, also demonstrates a significant red-shift and hypochromism upon binding to DNA, confirming the intercalation of the acridine moiety. In the absence of DNA, 9-Aminoacridine exhibits maximum absorbance at approximately 381 nm, 400 nm, and 422 nm. Upon the addition of DNA, a red-shift in these absorption bands is observed, providing evidence for the interaction.

The binding constant (Kb), which quantifies the affinity of the molecule for DNA, can be calculated from titration experiments by monitoring the changes in absorbance as a function of DNA concentration. This spectroscopic method is one of the most common techniques used to examine the binding mode of small molecules with DNA.

| Phenomenon | Description | Typical Observation for 9-AA |

|---|---|---|

| Hypochromism | Decrease in the intensity of the main absorption band. | Observed upon increasing DNA concentration. |

| Bathochromism (Red-Shift) | Shift of the absorption maximum to a longer wavelength. | A shift of 10-11 nm is reported for some conjugates. |

The absorption and emission spectra of 9-Aminoacridine hydrochloride are highly dependent on the pH of the solution due to the presence of two basic centers: the exocyclic amino group and the heterocyclic ring nitrogen. This leads to the existence of different ionic species in equilibrium, each with a unique spectroscopic signature.

The protonation state of the molecule changes significantly with pH:

In strongly acidic solutions (pH < -2.0): The doubly protonated form (dication) is predominant.

In the range of -2.0 < pH < 10.0: The singly protonated form (monocation, 9AAH+), where the ring nitrogen is protonated, is the prevailing species. This is the common form in physiological conditions.

In alkaline solutions (pH > 10.0): The neutral form (9AA) is formed through deprotonation. This neutral species exists in an equilibrium between its amino and imino tautomers.

These pH-dependent structural changes directly influence the electronic transitions. Generally, the absorption and fluorescence peaks of the neutral form at a high pH (e.g., pH 11.0) are slightly red-shifted compared to the protonated form at a lower pH (e.g., pH 4.0). The effect of protonation at the ring nitrogen is to shift the spectra to longer wavelengths with some loss of fine structure. The spectra of the cations are often similar to that of the parent hydrocarbon, acridine, because once the nitrogen atom becomes quaternary, it can no longer supply an electron to engage in resonance with the ring system's π electrons.

| pH Range | Predominant Species | Spectroscopic Note |

|---|---|---|

| < -2.0 | Doubly protonated (Dication) | Distinct spectrum from other forms. |

| -2.0 to 10.0 | Singly protonated (Monocation) | Prevailing form in many studies. |

| > 10.0 | Neutral (Amino/Imino Tautomers) | Slightly red-shifted absorption/fluorescence compared to monocation. |

Fluorescence Spectroscopy and Quenching Mechanisms

9-Aminoacridine hydrochloride is a highly fluorescent compound, a property that is central to its use as a molecular probe. Its fluorescence characteristics, including lifetime and quantum yield, are sensitive to its environment and can be modulated by various quenching mechanisms.

Studies have shown that 9-Aminoacridine can form dimers and other aggregates in solution. At low temperatures, dimer emission can be observed, which may convert to excimer (excited-state dimer) emission at room temperature. Time-resolved fluorescence measurements can distinguish between different fluorescent species, such as the monomer and J-dimer, which exhibit different fluorescence lifetimes. For instance, in one study involving 9-aminoacridine peptide derivatives in phosphate-buffered saline, a fluorescence lifetime (τ) of 17.0 ns was measured. The analysis of fluorescence decay curves allows for the identification of different components and their respective lifetimes, providing insights into the excited-state processes.

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor to an acceptor, leading to fluorescence quenching. This is a key mechanism in various photochemical and photobiological systems.

The excited state of 9-Aminoacridine can act as an electron donor. In studies where 9-Aminoacridine hydrochloride is conjugated with zinc oxide (ZnO) nanoparticles, an interfacial PET process occurs from the excited state of the acridine molecule to the conduction band of the ZnO nanoparticle. This electron transfer is a form of fluorescence quenching. The rate of this PET process has been estimated to be on the order of 1.54 × 109 s−1. A related phenomenon, excited-state intramolecular charge transfer (ESICT), has been observed in derivatives of 9-Aminoacridine, where light excitation leads to the formation of a charge-transfer state with distinct fluorescence properties.

Excited State Proton Transfer (ESPT) is a photochemical reaction where a proton is transferred from a photoacid to a base upon electronic excitation. The acidity and basicity of molecules can change dramatically in the excited state compared to the ground state, often by several orders of magnitude, facilitating proton transfer reactions that are not favorable in the ground state.

While the ground-state protonation of 9-Aminoacridine is well-documented (see section 3.1.2), specific studies detailing ESPT for 9-Aminoacridine hydrochloride monohydrate are less common. However, the principles of ESPT are relevant to the acridine scaffold. Upon excitation, a redistribution of electron density occurs, which can significantly alter the pKa of both the exocyclic amino group and the ring nitrogen. This change in acidity/basicity in the excited state creates the driving force for proton transfer to a suitable acceptor in the solvent (in homogeneous media) or at an interface (in heterogeneous media). In derivatives of 9-Aminoacridine, quenching of fluorescence by water has been ascribed to changes in tautomeric equilibria (e.g., keto-amine/enol-imine), a process intrinsically linked to proton transfer. The study of ESPT often involves analyzing dual fluorescence emission—one band from the initially excited local form and another, red-shifted band from the proton-transferred tautomer.

Advanced Spectroscopic Techniques for Molecular Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring conformational changes in chiral macromolecules, such as proteins and nucleic acids, upon interaction with ligands like 9-Aminoacridine hydrochloride monohydrate. Studies have shown that the binding of 9-aminoacridine to calf thymus DNA induces changes in the CD spectrum, which is consistent with an intercalation model where the acridine molecule is positioned between adjacent base pairs chemicalbook.comasianpubs.org. This interaction leads to structural alterations in the DNA helix asianpubs.org.

Furthermore, investigations into the interaction of 9-Aminoacridine hydrochloride hydrate (B1144303) (9AA-HCl) with serum proteins, namely bovine serum albumin (BSA) and human serum albumin (HSA), have revealed that the binding process leads to discernible structural changes in these proteins. The CD spectra of BSA and HSA are altered in the presence of 9AA-HCl, indicating a modification of their secondary structures upon complex formation spectroscopyonline.com.

| Macromolecule | Observed Conformational Change | Reference |

|---|---|---|

| Calf Thymus DNA | Spectral changes consistent with intercalation and alteration of DNA helix structure. | chemicalbook.comasianpubs.org |

| Bovine Serum Albumin (BSA) | Alterations in the CD spectrum indicating changes in the protein's secondary structure upon binding. | spectroscopyonline.com |

| Human Serum Albumin (HSA) | Modifications in the CD spectrum suggesting a change in the protein's secondary structure. | spectroscopyonline.com |

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for identifying the specific parts of a ligand that are in close contact with a receptor protein, known as the binding epitope. This technique has been employed to study the interaction between 9-Aminoacridine hydrochloride hydrate and serum albumins spectroscopyonline.com.

STD NMR experiments have confirmed that 9-Aminoacridine hydrochloride hydrate binds to both BSA and HSA. The results indicated a higher binding affinity for BSA compared to HSA. Additionally, these studies revealed differences in the binding stoichiometry, with a 1:1 ratio for BSA and a 1:2 ratio for HSA, suggesting that HSA can accommodate more than one molecule of the ligand spectroscopyonline.com. The differential saturation transfer to various protons of the 9-aminoacridine molecule allows for the mapping of its orientation and proximity to the protein's binding pocket.

| Protein | Binding Affinity | Binding Stoichiometry (Protein:Ligand) | Reference |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Higher affinity | 1:1 | spectroscopyonline.com |

| Human Serum Albumin (HSA) | Lower affinity | 1:2 | spectroscopyonline.com |

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its chemical structure and bonding. The interaction of 9-Aminoacridine (9-AA) with other molecules can lead to shifts in its characteristic vibrational frequencies.

Studies on the inclusion of 9-AA into cyclodextrins have utilized FT-IR spectroscopy to confirm the formation of inclusion complexes. The FT-IR spectra provide evidence for the interaction between the 9-AA molecule and the cyclodextrin host. In another study, the conjugation of 9-Aminoacridine hydrochloride (9AA-HCl) with zinc oxide nanoparticles (ZnO NPs) was investigated using FT-IR. The characteristic peak of the amine group (-NH2) stretching frequency in pure 9AA-HCl was observed to shift and broaden upon conjugation with ZnO NPs, indicating the formation of a covalent bond between the amine group and the nanoparticle.

| Vibrational Mode | Observed Frequency (cm-1) | Spectroscopic Technique | Context | Reference |

|---|---|---|---|---|

| Amine (-NH2) Stretching | ~3300 | FT-IR, Raman | General polyamide region | |

| Unsaturated C-H Stretching | ~3160 | FT-IR | General aromatic region | |

| C-H Stretching | 2700-3100 | FT-IR, Raman | General aromatic/aliphatic region | |

| Amide I | ~1650 | FT-IR, Raman | General polyamide region | |

| Amide II | ~1550 | FT-IR | General polyamide region |

Iv. Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations (DFT, ab initio)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to solve the Schrödinger equation for a molecule, providing detailed information about its fundamental properties.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. For 9-Aminoacridine (B1665356) hydrochloride monohydrate, DFT calculations have been utilized to understand its structure and the influence of protonation on its electronic characteristics. Current time information in Rome, IT.

One study investigated the asymmetric unit of 9-Aminoacridine hydrochloride monohydrate (9aa*HCl), performing geometry optimization after the addition of hydrogen atoms. Current time information in Rome, IT. The molecular wavefunction was calculated at the ωB97X-D3/def2-SVP level of theory to analyze its electronic properties. Current time information in Rome, IT. Such calculations reveal that in the crystalline state, the protonated acridine (B1665455) moieties are stabilized by intricate hydrogen bonding patterns. Current time information in Rome, IT. Specifically, monohydrates of 9-aminoacridine halides tend to form π-stacked columns linked by N–H⋯O hydrogen bonds between the endocyclic nitrogen atom of the acridinium ring and a water molecule, creating a complex three-dimensional architecture. Current time information in Rome, IT. Analysis of the electronic structure provides data on charge distribution and molecular orbitals, which are crucial for understanding the molecule's reactivity and interaction potential. ijper.org

| Parameter | Description | Typical Computational Method | Significance |

|---|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP, ωB97X-D) with basis sets like 6-311++G(d,p) or def2-SVP. Current time information in Rome, IT. | Defines the molecule's size and shape; changes indicate electronic effects like delocalization. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (e.g., B3LYP, ωB97X-D) with appropriate basis sets. Current time information in Rome, IT. | Determines the overall molecular geometry and steric hindrance. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | DFT (e.g., B3LYP, ωB97X-D) with appropriate basis sets. | Describes the conformation of the molecule and the planarity of ring systems. |

| Electronic Energy | The total energy of the molecule's electrons in the field of the nuclei. | DFT, ab initio (e.g., Hartree-Fock, MP2). | Used to determine the most stable geometry and compare the stability of different isomers or tautomers. |

Quantum chemical calculations are powerful tools for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of excited states. ijper.org For 9-aminoacridine, electronic and vibrational spectra have been measured and compared with theoretical values obtained by DFT calculations using the B3LYP functional and the 6-31G(d) basis set. ijper.org Such studies allow for the assignment of experimental spectral bands to specific electronic transitions. The accuracy of these predictions is often improved by including solvent effects through models like the Polarizable Continuum Model (PCM).

9-Aminoacridine can exist in different tautomeric forms, primarily through amino-imino tautomerism, which involves the migration of a proton. cuni.cz The two main forms are the 'amino' tautomer and the 'imino' tautomer. The relative stability of these forms dictates which one is predominant under given conditions and is crucial for understanding its biological activity, as different tautomers may have different hydrogen bonding capabilities and shapes.

DFT calculations are used to determine the energetic stability of these tautomers. By optimizing the geometry of each tautomer and calculating its total electronic energy, the relative Gibbs free energies can be compared. zhanggroup.org Studies on 9-aminoacridine have explored the stability of its different tautomers in both neutral and protonated states by analyzing the differences in their energies of formation. ijper.org For similar heterocyclic systems, DFT calculations have shown that one tautomer is often significantly more stable than the other. For instance, in the drug moxonidine, the imino tautomer is more stable than the amino form by 5.74 kcal/mol in the gas phase. acs.org Factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects can profoundly influence tautomeric preference. semanticscholar.orgnih.gov The amino form is typically dominant for 9-aminoacridine under physiological conditions, which is essential for its classic intercalation into DNA.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand) and a macromolecular target, such as DNA or a protein.

The biological activity of 9-aminoacridine is closely linked to its ability to intercalate between the base pairs of DNA. Molecular mechanics and molecular dynamics (MD) simulations have been performed to model this process in detail.

Studies have simulated the intercalation of 9-aminoacridine into DNA oligonucleotides, such as the base-paired heptanucleotide d(CGCGCGC) x d(GCGCGCG). nih.govjscimedcentral.com These simulations provide a dynamic view of how the planar acridine ring inserts itself into the DNA helix, causing local unwinding and changes in the DNA conformation. Empirical energy function calculations have been used to quantify the interaction between the 9-aminoacridine cation and base-paired dinucleotides like GpC and CpG. acs.org

Binding energy calculations break down the forces stabilizing the complex. For intercalators, the dominant stabilizing contribution is often dispersion energy. cuni.cz Electrostatic interactions are also critical, particularly for the protonated form of 9-aminoacridine, which carries a positive charge that interacts favorably with the negatively charged phosphate backbone of DNA. MD simulations can also be used to explore concepts like the neighbor-exclusion principle, which posits that intercalators can only bind at every other potential site. nih.govjscimedcentral.com

| Interaction Type | Description | Relevance to 9-Aminoacridine |

|---|---|---|

| π-π Stacking | Non-covalent interaction between the aromatic rings of the intercalator and the DNA base pairs. A major component of dispersion energy. | The primary driving force for intercalation, stabilizing the planar acridine ring between the base pairs. |

| Electrostatic Interactions | Attractive or repulsive forces between charged groups. | The positive charge on the protonated acridine ring interacts favorably with the negative phosphate backbone of DNA. |

| Van der Waals Forces | Short-range attractive forces between non-bonded atoms. | Contribute to the overall stability of the complex by ensuring close packing. |

| Solvation/Desolvation | Energy changes associated with the removal of water molecules from the ligand and the binding site. | Energy is required to remove water from the DNA groove and the ligand, but this is offset by the favorable binding interactions. |

In addition to DNA, derivatives of 9-aminoacridine are known to interact with protein targets, most notably DNA Topoisomerase II. scienceforecastoa.comjscimedcentral.com Molecular docking is used to predict the preferred binding orientation of a ligand within a protein's active site and to estimate the strength of the interaction, often expressed as a docking score.

Numerous docking studies have been conducted on 9-anilinoacridine (B1211779) derivatives, which feature the core 9-aminoacridine scaffold, against human Topoisomerase IIα (PDB ID: 1ZXM). ijper.orgjscimedcentral.com These studies consistently show that the planar acridine moiety intercalates into the DNA at the enzyme's cleavage site, while the substituted anilino ring interacts with amino acid residues in the protein's binding pocket. scienceforecastoa.comjscimedcentral.com The binding affinity is often calculated using scoring functions like the Glide score (G-score), with more negative values indicating stronger binding.

Analysis of the docked poses reveals key interactions that stabilize the protein-ligand complex. These typically include:

Hydrogen Bonds: Interactions between the ligand and specific amino acid residues such as aspartate and serine.

Hydrophobic Interactions: The aromatic rings of the ligand often engage in hydrophobic interactions with nonpolar residues in the binding site.

These computational approaches help in identifying the key structural features required for potent inhibition and guide the design of new derivatives with improved affinity and selectivity.

| Derivative Class | Docking Score Range (Glide Score) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|

| N-Phenyl Pyrazole Substituted | -5.58 to -7.78 | Not specified | |

| Chalcone Substituted | -5.88 to -7.50 | Not specified | jscimedcentral.com |

| Oxazine Substituted | -5.7 to -8.06 | Not specified | ijper.org |

| Ledacrine (Standard) | -5.24 | Not specified |

Conformational Dynamics of 9-Aminoacridine in Biological Environments

The biological activity of 9-aminoacridine is intrinsically linked to its conformational behavior upon interaction with macromolecules like DNA. Computational and spectroscopic studies have revealed that 9-aminoacridine can significantly alter the structure of DNA upon binding.

Research using circular dichroism and absorption spectral analysis has investigated the interaction of 9-aminoacridine with various DNA conformations, including the right-handed B-form, the left-handed Z-form, and the left-handed protonated (HL)-form. researchgate.net These studies indicate that 9-aminoacridine binds strongly to the standard B-form DNA. researchgate.net More significantly, its binding can induce a conformational transition in non-B-form DNA. When interacting with Z-form or HL-form DNA, 9-aminoacridine promotes a conversion back to a right-handed conformation. researchgate.net This suggests that the energetically favorable binding of the compound to a right-handed structure drives the transition of energetically unfavorable forms of DNA. researchgate.net

The binding is associated with a sequential conversion process where the left-handed polynucleotide is changed to a bound, right-handed conformation. researchgate.net Experimental data has allowed for the calculation of the number of DNA base pairs that revert to a right-handed conformation for each molecule of 9-aminoacridine that binds, highlighting the localized and potent effect of the molecule on DNA structure. researchgate.net These conformational changes are crucial for understanding its biological effects, as the ability to bind to and alter DNA structure is a key aspect of its mechanism of action. researchgate.netmdpi.com

| DNA Initial Conformation | Effect of 9-Aminoacridine Binding | Base Pairs Converted to Right-Handed Form per Ligand |

|---|---|---|

| Z-form (Left-handed) | Conversion to bound right-handed form | 7-8 |

| HL-form (Left-handed) | Conversion to bound right-handed form | 25 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are essential for understanding how the chemical structure of a compound influences its biological activity. For 9-aminoacridine and its derivatives, these studies have been pivotal in developing predictive models and identifying the key structural features responsible for their therapeutic and toxicological profiles.

QSAR models are developed based on the principle that the structure of a molecule dictates its properties and biological effects. nih.gov By analyzing a series of related compounds, these models can predict the activity of new, unsynthesized molecules. For 9-aminoacridine derivatives, QSAR studies have focused on a range of biological activities, including anticancer, antiprion, and anti-inflammatory effects. umn.eduresearchgate.netfrontiersin.org

A key approach involves synthesizing a focused library of 9-aminoacridine compounds with various substituents on the acridine heterocycle and the distal amine group. umn.edu These compounds are then screened for a specific biological activity. For instance, in studies on scrapie-infected neuroblastoma cells, the efficacy of compounds against the accumulation of the infectious prion protein (PrPSc) was found to be influenced by substituents on both the acridine ring and the tertiary amine side chain. umn.eduresearchgate.net

Similarly, research aimed at identifying compounds that downregulate regulatory T cell functions led to the development of structure-activity relationships for 9-aminoacridine derivatives targeting the FoxP3 protein. nih.gov By screening various analogs, researchers identified specific structural determinants critical for this activity. For example, analysis of compounds derived from quinacrine (B1676205) (a 9-aminoacridine derivative) established that certain modifications could significantly enhance the potency of FoxP3 downregulation, with some analogs showing more than five-fold higher efficacy. nih.gov The data gathered from such screenings, including IC₅₀ values, forms the basis for building predictive QSAR models. nih.gov These models help in the rational design of new derivatives with improved efficacy and reduced cytotoxicity. researchgate.netresearchgate.net

| Compound | Substituents | IC₅₀ for FoxP3 Downregulation (µM) |

|---|---|---|

| Quinacrine Dihydrochloride (QDD) | 6-chloro-9-((4-(diethylamino)pentan-2-yl)amino)-2-methoxyacridine | 4.502 |

| MP4 | 3-chloro-N9-[5-(diethylamino)pentan-2-yl]-7-methoxyacridine-2,9-diamine | 0.783 |

| MP5 | N9-(4-(diethylamino)butyl)-3,6-dichloroacridine-2,9-diamine | 0.741 |

The planar, three-ring structure of the acridine core is the primary determinant for its ability to intercalate between the base pairs of DNA. mdpi.comfrontiersin.org This intercalation is a key mechanism behind both its therapeutic effects and its mutagenicity. Computational and crystallographic studies have provided detailed insights into the structural requirements for this interaction.

X-ray crystallography of a complex between 9-aminoacridine and a dinucleoside monophosphate (5-iodocytidylyl(3'-5')guanosine) revealed two distinct intercalative binding modes. nih.gov

Pseudosymmetric Stacking: This interaction occurs between the 9-aminoacridine molecule and the guanine-cytosine base pairs. This mode is considered the likely configuration when 9-aminoacridine intercalates into a standard DNA double helix. nih.gov

Asymmetric Interaction: This second mode is characterized by significant stacking forces between the acridine ring and guanine rings. This specific type of association is hypothesized to play a critical role in the mechanism of frameshift mutagenesis. nih.gov

V. Mechanistic Investigations of Biological Activities

DNA Intercalation and Nucleic Acid Interactions

9-Aminoacridine (B1665356) hydrochloride monohydrate, a planar aromatic molecule, is well-documented for its ability to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. researchgate.net This interaction is a primary mechanism behind many of its biological effects. The flat acridine (B1665455) ring structure is crucial for this process, allowing it to fit into the space created when the DNA helix temporarily unwinds and separates adjacent base pairs.

Beyond DNA, 9-aminoacridine has also been shown to bind to RNA. nih.gov This interaction is also thought to occur via intercalation, contributing to its broader biological activity profile, including the inhibition of ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA. nih.gov

The affinity of 9-aminoacridine for DNA and the extent to which it unwinds the DNA helix can be significantly modulated by the introduction of various substituents onto the acridine ring. Research has systematically explored how different chemical groups affect these parameters, providing insights into the structure-activity relationship.

The introduction of electron-withdrawing groups, such as chlorine, onto the acridine ring has been shown to increase the intercalative DNA binding affinity. nih.govoup.comtandfonline.com Conversely, the addition of electron-donating groups like a methyl group tends to reduce the binding affinity. nih.govoup.comtandfonline.com This suggests that the electronic properties of the substituent play a critical role in the strength of the interaction. A correlation has been observed where an increase in the Hammett substituent constant (a measure of the electronic effect of a substituent) corresponds to an increase in the DNA binding constant (K). tandfonline.com

The size and position of the substituent also matter. Bulky substituents are generally presumed to be positioned outside the space between DNA base pairs during intercalation. tandfonline.com The DNA unwinding angle, a measure of the degree of helical unwinding upon intercalation, is also influenced by these substitutions. For instance, 9-aminoacridine carboxamide analogues have been found to exhibit a greater unwinding angle compared to cisplatin, a well-known DNA binding agent. nih.gov

Interactive Table: Effect of Substituents on DNA Binding Affinity of 9-Aminoacridine Derivatives

| Derivative | Substituent | DNA Binding Constant (K) | Reference |

|---|---|---|---|

| 9-aminoacridine | None | Baseline | tandfonline.com |

| 9-amino-2-methylacridine | 2-Methyl | Decreased | tandfonline.com |

| 9-amino-2,7-dimethylacridine | 2,7-Dimethyl | Decreased | tandfonline.com |

| 9-amino-2-chloroacridine | 2-Chloro | Increased | tandfonline.com |

| 9-amino-2-bromoacridine | 2-Bromo | Increased | tandfonline.com |

| 9-amino-2-iodoacridine | 2-Iodo | Increased | tandfonline.com |

9-Aminoacridine exhibits antimicrobial properties, and its interaction with bacterial DNA is a key aspect of this activity. nih.govmedchemexpress.com The mechanism involves the intercalation of 9-aminoacridine into the bacterial chromosome, which can disrupt essential cellular processes such as DNA replication and transcription. nih.gov This interaction with bacterial DNA has been identified as a significant contributor to its bactericidal effects. nih.gov

Enzymatic Inhibition and Modulation of Cellular Pathways

9-Aminoacridine and its derivatives are known inhibitors of DNA topoisomerases, enzymes that are crucial for managing the topological state of DNA during replication, transcription, and other cellular processes. nih.goviiarjournals.orgwikipedia.org These enzymes are vital for cell survival, making them important targets for therapeutic agents.

The primary mechanism of action for many 9-aminoacridine-based compounds is the inhibition of topoisomerase II. nih.goviiarjournals.org These compounds can act as catalytic inhibitors, blocking the enzyme's activity before the formation of a cleavable complex, thus preventing the generation of double-stranded DNA breaks. iiarjournals.org This mode of inhibition can lead to a G1-S phase arrest in the cell cycle and subsequently induce apoptosis. nih.gov

Some derivatives of 9-aminoacridine have also been shown to interact with topoisomerase I. nih.govnih.gov While some compounds can stabilize the topoisomerase I-DNA adduct, this interaction does not always contribute significantly to the drug-induced cell killing, suggesting they may act as non-lethal poisons of topoisomerase I. nih.govnih.gov The ability of certain 9-aminoacridine derivatives to inhibit both topoisomerase I and II makes them of interest as dual-targeting anticancer agents. google.com

Interactive Table: Topoisomerase Inhibition by 9-Aminoacridine Derivatives

| Enzyme | Type of Inhibition | Consequence | Reference |

|---|---|---|---|

| Topoisomerase II | Catalytic Inhibition | G1-S phase arrest, Apoptosis | nih.goviiarjournals.org |

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular immortality and being a key target in cancer research. Acridine-based compounds have been investigated for their ability to inhibit telomerase activity.

The mechanism of telomerase inhibition by acridine derivatives can be multifaceted. One prominent mechanism involves the stabilization of G-quadruplex structures in the telomeric DNA. nih.gov The G-rich single-stranded overhang of telomeres can fold into these four-stranded structures, and ligands that stabilize them can inhibit telomerase from accessing and elongating the telomere. The trisubstituted acridine compound BRACO-19, for example, has been shown to reduce telomerase activity and lead to long-term telomere shortening. nih.gov This compound binds to the telomeric single-stranded overhang, consistent with quadruplex formation, and can displace proteins that normally bind to this region. nih.gov The cellular activity of such compounds is attributed to both the "uncapping" of the 3' telomere ends and the progressive shortening of telomeres. nih.gov

Modulation of Signal Transduction Pathways (e.g., PI3K/AKT/mTOR, NF-κB, p53)

9-Aminoacridine (9AA) has been identified as a potent modulator of several interconnected signaling pathways that are frequently deregulated in cancer. Research demonstrates that 9AA can simultaneously suppress the nuclear factor-kappaB (NF-κB) pathway and activate the p53 signaling pathway. nih.gov This dual action is significant, as NF-κB is a key promoter of cellular survival and inflammatory responses, while p53 is a critical tumor suppressor that governs cell cycle arrest and apoptosis.

Further investigation into its mechanism of action shows that 9AA treatment leads to a selective downregulation of p110 gamma, a specific catalytic subunit of the phosphoinositide 3-kinase (PI3K) family. nih.gov This inhibition of PI3K subsequently disrupts the downstream prosurvival AKT/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov The interplay between these pathways is complex; the mTOR pathway appears to regulate the translation of p110 gamma, creating a feedback loop that further modulates both mTOR and AKT activity. nih.gov This modulation, in turn, has an impact on the p53 and NF-κB pathways. nih.gov By targeting the PI3K/AKT/mTOR, p53, and NF-κB pathways, 9AA demonstrates a capacity for inducing selective and effective responses in transformed cells. nih.gov

Table 1: Effects of 9-Aminoacridine on Key Signal Transduction Pathways

| Pathway | Effect of 9-Aminoacridine | Key Target/Mechanism | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibition | Selective downregulation of the p110γ catalytic subunit of PI3K. | nih.gov |

| NF-κB | Suppression | Downstream effect of PI3K/AKT/mTOR pathway modulation. | nih.govresearchgate.net |

| p53 | Activation | Interplay with the PI3K/AKT/mTOR and NF-κB pathways. | nih.govresearchgate.net |

Interaction with Cellular Components Beyond DNA

Beyond its effects on mammalian cells, 9-Aminoacridine exhibits significant antibacterial activity through a dual mechanism of action. nih.gov One of its key mechanisms is the disruption of the proton motive force (PMF) in bacteria, such as in multidrug-resistant Klebsiella pneumoniae. nih.govresearchgate.net The PMF is an essential electrochemical gradient across the bacterial cell membrane, crucial for ATP synthesis, molecular transport, and flagellar rotation. Mechanistic studies have revealed that 9AA specifically affects the bacterial electric potential (ΔΨ), a critical component of the PMF. nih.gov This disruption of the fundamental energy-conserving system of the bacterial cell contributes significantly to its antimicrobial effects. nih.govresearchgate.net

The relationship between 9-aminoacridine and the generation of reactive oxygen species (ROS) appears to be complex and context-dependent. While some acridine derivatives are studied for their redox chemistry, direct evidence linking 9-aminoacridine itself to the induction of ROS and oxidative stress is not clearly established. nih.gov In fact, research on a specific 9-aminoacridine derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), demonstrated a decrease in oxidative stress in an in vivo model of Ehrlich ascites carcinoma. This suggests a potential modulatory or even antioxidant effect in certain biological environments. The study concluded that the antitumor activity of this derivative involves the modulation of reactive oxygen species and nitric oxide levels.

The interaction of 9-Aminoacridine hydrochloride monohydrate with serum proteins, which is critical for its transport and bioavailability, has been characterized through spectroscopic and molecular modeling techniques. Studies have shown that it forms ground-state complexes with both bovine serum albumin (BSA) and human serum albumin (HSA).

The binding dynamics, however, differ between the two proteins. Thermodynamic analysis indicates that the binding to BSA is primarily enthalpy-driven, whereas the interaction with HSA is entropy-driven. The binding stoichiometry also differs, with a 1:1 ratio for BSA and a 1:2 ratio for HSA. This difference is partly explained by the size of the binding pockets; the binding site in HSA is significantly larger than in BSA, allowing it to accommodate more than one ligand. Saturation transfer difference (STD) NMR experiments have confirmed that while HSA can bind more ligands, the binding affinity of 9-Aminoacridine is higher for BSA compared to HSA. These binding interactions cause slight structural changes in both serum proteins.

Table 2: Binding Characteristics of 9-Aminoacridine Hydrochloride with Serum Albumins

| Parameter | Bovine Serum Albumin (BSA) | Human Serum Albumin (HSA) |

|---|---|---|

| Primary Driving Force | Enthalpy | Entropy |

| Binding Stoichiometry (Drug:Protein) | 1:1 | 1:2 |

| Relative Binding Affinity | Higher | Lower |

| Binding Site Pocket Size | Smaller | ~1.7 times larger than BSA |

Vi. Advanced Applications and Drug Repurposing

Development of Novel Antimicrobial Agents

The rise of antibiotic resistance necessitates the exploration of new antimicrobial agents and strategies. 9-Aminoacridine (B1665356) has emerged as a candidate for drug repurposing, showing promise both as a standalone agent and as an adjuvant to enhance the efficacy of conventional antibiotics against challenging pathogens.

Drug combination strategies are a key approach to combating bacterial resistance. nih.gov Research has demonstrated that 9-aminoacridine (9-AA) exhibits a strong synergistic effect with the antibiotic Rifampin (RIF) against various strains of Klebsiella pneumoniae. nih.gov In the presence of a sub-minimum inhibitory concentration (sub-MIC) level of 9-AA, the MIC values of RIF were reduced by two- to four-fold. nih.gov This synergistic activity enhances the antibacterial efficacy of RIF and has the potential to overcome existing resistance mechanisms. nih.govresearchgate.net Furthermore, the combination of 9-AA with RIF can reduce the occurrence of RIF-induced bacterial resistance. nih.govnih.gov

| K. pneumoniae Strain | MIC of RIF alone (μg/mL) | MIC of RIF with 2 μg/mL 9-AA (μg/mL) | Fold Reduction in RIF MIC |

|---|---|---|---|

| ATCC 700603 | 16 | 8 | 2 |

| BAA-2146 | 32 | 8 | 4 |

| CRE-66 | 32 | 16 | 2 |

| CRE-112 | 32 | 8 | 4 |

Klebsiella pneumoniae is a significant cause of hospital-acquired infections, with multidrug-resistant (MDR) strains posing a serious threat to public health. researchgate.net 9-Aminoacridine has been identified as a potential antimicrobial agent against extensively drug-resistant and pan-drug-resistant K. pneumoniae. researchgate.netnih.gov Studies have shown that 9-AA has a direct and potent antimicrobial effect on K. pneumoniae, with MICs ranging from 8 to 16 μg/mL and minimal bactericidal concentrations (MBCs) from 16 to 64 μg/mL. nih.gov The mechanism of its antibacterial action involves interacting with bacterial DNA and disrupting the proton motive force in the pathogen. nih.govresearchgate.net This makes 9-AA a promising candidate for development as a new antibacterial agent or as an adjuvant for treating MDR K. pneumoniae infections. nih.govnih.gov

Nanotechnology offers a novel platform to enhance the therapeutic properties of existing drugs. A nanocomposite of Zinc Oxide (ZnO) nanoparticles with 9-aminoacridine hydrochloride hydrate (B1144303) (9AA-HCl) has been developed to improve antibacterial activity. nih.govnih.gov These nanoconjugates demonstrate significantly enhanced antibacterial efficacy against Gram-negative bacteria compared to the free drug or free ZnO nanoparticles alone. nih.govacs.org The mechanism is attributed to the generation of reactive oxygen species (ROS) through photoinduced electron transfer from the photoexcited 9AA-HCl to the ZnO nanoparticle's conduction band. nih.govnih.gov This ROS generation is the key factor responsible for the nanoconjugate's ability to kill bacteria. nih.govacs.org

| Compound | Concentration (μL/mL) | Cell-Killing Activity (%) against E. coli K12 |

|---|---|---|

| ZnO-9AA-HCl Nanoconjugate | 20 | 99.99 |

| ZnO-9AA-HCl Nanoconjugate | 21 | 100 |

| Free ZnO NPs | N/A | No superior bactericidal activity |

| Free 9AA-HCl Drug | N/A | Very little cell-killing activity |

Anticancer Research and Therapeutic Potential

Acridine (B1665455) and its derivatives have long been investigated for their anticancer properties, primarily due to their ability to intercalate with DNA. arabjchem.org Modern research continues to uncover more detailed mechanisms, highlighting their potential in targeted cancer therapy.

A fundamental mechanism of action for 9-aminoacridine-based anticancer drugs is their ability to induce cell cycle arrest and apoptosis (programmed cell death). arabjchem.orgfrontiersin.org By intercalating into DNA, these compounds can disrupt cellular processes, leading to a halt in the cell division cycle and the initiation of apoptotic pathways. arabjchem.org Research on various 9-aminoacridine derivatives has confirmed their potent anticancer activity against different cancer cell lines, such as lung and cervical cancer cells. arabjchem.org The cytotoxic effects are directly linked to the ability of these compounds to trigger apoptosis, making this a central area of focus for their development as therapeutic agents. frontiersin.org

Beyond direct cytotoxicity, certain derivatives of 9-aminoacridine exhibit antiangiogenic properties, which inhibit the formation of new blood vessels that tumors need to grow. nih.govnih.gov For instance, the derivative N'-(6-chloro-2-metoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) has been shown to significantly reduce the density of peritumoral microvessels in a tumor model. nih.govresearchgate.net This antiangiogenic effect is linked to the modulation of the tumor microenvironment. nih.gov The compound was found to decrease levels of pro-angiogenic factors such as IL-1β and CCL-2 while increasing the level of TNF-α, which is associated with direct cytotoxicity. nih.govresearchgate.net These findings suggest that 9-aminoacridine derivatives can exert their antitumor effects not only by killing cancer cells directly but also by altering the supportive environment that tumors rely on for growth and survival. nih.gov

| Factor | Effect of ACS-AZ Treatment | Associated Action |

|---|---|---|

| Peritumoral Microvessels | Reduced | Antiangiogenic |

| IL-1β | Reduced | Antiangiogenic |

| CCL-2 | Reduced | Antiangiogenic |

| TNF-α | Increased | Direct Cytotoxicity |

Derivatives for Specific Cancer Types (e.g., Leukemia, Lymphoma, Solid Tumors)

The planar aromatic structure of 9-aminoacridine allows it to intercalate into DNA, a mechanism that forms the basis of its anticancer properties by disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Building upon this scaffold, researchers have synthesized a multitude of derivatives to enhance efficacy, improve selectivity, and overcome resistance in various cancer types.

One of the most well-known derivatives is Amsacrine (m-AMSA), which has been used in the treatment of acute lymphoblastic leukemia and lymphomas. However, its use is limited by side effects and the development of resistance. This has spurred the development of new analogs with improved pharmacological profiles.

Recent research has focused on creating derivatives with activity against a broader range of cancers, including solid tumors which are often less responsive to traditional intercalating agents. For instance:

Lung and Cervical Cancer: A series of 9-anilinoacridine (B1211779) derivatives were synthesized and evaluated against human small cell lung cancer (A-549) and cervical cancer (HeLa) cell lines. One particular compound, which featured a methoxy (B1213986) group on the acridine ring and a trifluoromethyl (CF3) group on the attached phenyl ring, demonstrated potent activity against both cell lines.

Leukemia and Lung Carcinoma: In another study, a series of 9-acridinyl amino acid derivatives were tested against K562 (chronic myel

Vii. Preclinical and Translational Research Aspects

In Vitro Studies in Cellular Models

In vitro studies using cellular models are fundamental in elucidating the mechanisms of action, cytotoxicity, and cellular responses to 9-aminoacridine (B1665356) and its derivatives. These studies provide a controlled environment to investigate the compound's effects at a molecular level.

The cytotoxic potential of 9-aminoacridine and its derivatives has been evaluated against a variety of cell lines, including cancer cells and microbes. Standard methodologies such as the MTT assay are employed to determine the concentration-dependent effects on cell viability. arabjchem.org

Research has demonstrated that 9-aminoacridine derivatives exhibit potent cytotoxic activity against human cancer cell lines. For instance, certain derivatives have shown significant efficacy against lung cancer (A-549) and cervical cancer (HeLa) cell lines. arabjchem.org The compound shows moderate cytotoxicity to various normal and tumor human cell lines, including HepG2, 786-O, and U251. medchemexpress.com The antimicrobial effects have also been quantified, with studies showing strong activity against pathogens like K. pneumoniae, with determined Minimum Inhibitory Concentrations (MICs). medchemexpress.com

| Compound/Derivative | Cell Line/Organism | Assay | Result (Concentration) | Reference |

|---|---|---|---|---|

| Compound 9 (a 9-aminoacridine derivative) | HeLa (Cervical Cancer) | MTT | CTC50: 13.75 µg/ml | arabjchem.org |

| Compound 9 (a 9-aminoacridine derivative) | A-549 (Lung Cancer) | MTT | CTC50: 18.75 µg/ml | arabjchem.org |

| Compound 7 (a 9-aminoacridine derivative) | HeLa (Cervical Cancer) | MTT | CTC50: 31.25 µg/ml | arabjchem.org |

| Compound 7 (a 9-aminoacridine derivative) | A-549 (Lung Cancer) | MTT | CTC50: 36.25 µg/ml | arabjchem.org |

| 9-Aminoacridine | SK-OV-3 (Ovarian Cancer) | Cell Viability | IC50: 2.53 µM | medchemexpress.com |

| 9-Aminoacridine | HT-22 (Mouse Hippocampal) | MTT | EC50: 9.19 µM | medchemexpress.com |

| 9-Aminoacridine | K. pneumoniae | Antimicrobial Susceptibility | MIC: 8 to 16 µg/mL | medchemexpress.com |

A primary mechanism of action for 9-aminoacridine-based anticancer drugs involves the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net These compounds are known DNA intercalators, a property that allows them to insert between the base pairs of DNA. arabjchem.orgnih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to a halt in the cell cycle and the initiation of programmed cell death, or apoptosis. arabjchem.orgresearchgate.net

Flow cytometry is a common technique used to analyze the effects of these compounds on the cell cycle. researchgate.netnih.gov Studies on derivatives have shown they can cause an accumulation of cells in specific phases of the cell cycle. For example, some derivatives trigger apoptosis by arresting the cell cycle in the S phase. researchgate.net The detection of apoptosis is often confirmed through methods like annexin (B1180172) V and propidium (B1200493) iodide (PI) staining, which can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. researchgate.nettghn.org The mechanism often involves the activation of caspases, a family of proteases that are central to the apoptotic process. tghn.orgnih.gov

The biological activities of 9-aminoacridine derivatives are rooted in their ability to modulate various cellular signaling pathways. While comprehensive gene expression and proteomic studies specifically for 9-aminoacridine hydrochloride monohydrate are not extensively detailed in the available research, the mechanisms for the broader class of 9-aminoacridine compounds point to several key targets.

A major target is topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. nih.govnih.gov By inhibiting this enzyme, 9-aminoacridine derivatives can induce DNA damage, which in turn activates downstream signaling pathways. nih.govnih.gov Key pathways affected include the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways. nih.gov The p53 pathway, in particular, is a critical regulator of cell cycle arrest and apoptosis following DNA damage. nih.gov Proteomic analyses of cellular responses to drug-induced differentiation or stress often reveal changes in the expression of proteins involved in these and related pathways, such as DNA damage recognition and repair. scielo.brmdpi.com

In Vivo Efficacy and Safety Studies

In vivo studies are crucial for validating the therapeutic potential observed in in vitro models and for characterizing the pharmacokinetic profile of a compound in a whole-organism setting.

The efficacy of 9-aminoacridine and its derivatives has been demonstrated in various animal models of cancer and infectious disease.

In oncology, derivatives have been tested in murine models of cancer. One study using an Ehrlich ascites carcinoma model in mice found that treatment with the 9-aminoacridine derivative N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) significantly reduced tumor cell viability. nih.govresearchgate.netfrontiersin.org In another study focused on brain cancer, two novel 9-aminoacridine compounds were evaluated in an orthotopic glioblastoma mouse model. The results showed that one of the compounds led to a significant increase in the survival of the glioma-bearing mice. nih.gov

In the context of infectious diseases, 9-aminoacridine has been repurposed as an adjuvant to enhance the effects of existing antibiotics. In a mouse model of wound infection with multidrug-resistant Klebsiella pneumoniae, the combination of 9-aminoacridine with the antibiotic rifampin showed effective antimicrobial activity. nih.gov This efficacy was also observed in a skin subcutaneous abscess model. nih.gov

| Compound/Derivative | Animal Model | Disease State | Key Findings | Reference |

|---|---|---|---|---|

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Mice | Ehrlich Ascites Carcinoma | Significantly reduced tumor cell viability and peritumoral microvessel density. | nih.govresearchgate.netfrontiersin.org |

| [9-(1-Benzyl-piperidin-4-ylamino)-acridin-3-yl]-(4-methyl-piperazin-1-yl)-methanone] (Compound 2) | Mice | Orthotopic Glioblastoma | Significantly increased survival of glioma-bearing mice. | nih.gov |

| 9-Aminoacridine (in combination with Rifampin) | Mice | K. pneumoniae Wound Infection | Effective antimicrobial activity in vivo. | nih.gov |

| 9-Aminoacridine (in combination with Rifampin) | Mice | K. pneumoniae Subcutaneous Abscess | Effective bactericidal effects. | nih.gov |

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, which collectively determine its bioavailability and therapeutic window. researchgate.net For compounds targeting central nervous system diseases like glioblastoma, the ability to penetrate the blood-brain barrier is critical. researchgate.net

Pharmacokinetic analysis of two promising 9-aminoacridine derivatives in mice revealed their ability to cross the blood-brain barrier after oral administration. nih.gov Following a 60 mg/kg oral dose, the compounds achieved peak concentrations in the brain of 0.25 µM and 0.6 µM, respectively. nih.govresearchgate.net For one of these derivatives, an intravenous dose of 15 mg/kg resulted in a peak brain concentration of 1.7 µM. nih.govresearchgate.net This particular compound also demonstrated high oral bioavailability, calculated at 83.8%. nih.govresearchgate.net In contrast, some other acridine (B1665455) derivatives, such as tacrine, have shown low oral bioavailability, which can be attributed in part to presystemic metabolism. researchgate.net